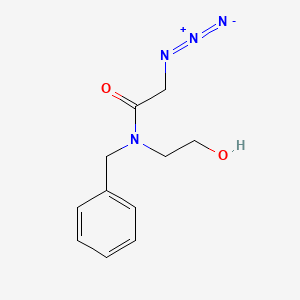

![molecular formula C10H13N3O3 B1479046 5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1861601-21-9](/img/structure/B1479046.png)

5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Übersicht

Beschreibung

The compound “5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . It also contains a tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione moiety, which is a type of pyrrole. Pyrrole is a five-membered aromatic heterocycle with one nitrogen atom .

Synthesis Analysis

The synthesis of azetidines can be achieved through the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene . The synthesis of pyrroles can be achieved through various methods, including the Paal-Knorr Pyrrole Synthesis . The synthesis of tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones can be achieved through the (3+2) cycloaddition reaction of a variety of azomethine ylides with maleimides .Molecular Structure Analysis

The molecular structure of this compound is likely to be highly conjugated due to the presence of the pyrrole ring. Each carbon in pyrrole contributes one p orbital and pi electron. The nitrogen in pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . The reactivity of pyrroles is influenced by their aromaticity .Wissenschaftliche Forschungsanwendungen

Cycloaddition Reactions

The compound is utilized in cycloaddition reactions. Tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones, like the compound , can be synthesized through (3+2) cycloaddition reactions with azomethine ylides and maleimides. This approach is significant in creating heterocycles condensed at the C(4)–N(5) bond, a vital aspect of synthetic chemistry (Medvedeva & Shikhaliev, 2016).

Synthesis of Pyrrolinones

The compound forms a part of a broader class of substances known for their stable and available nature. They react with various nucleophilic reagents due to their highly reactive carbonyl group. This reactivity is key in forming various condensed systems and synthesizing biologically active substances, demonstrating the compound’s versatility in chemical synthesis (Gein & Pastukhova, 2020).

Advancements in Pyrazolidinone Chemistry

In the broader context of pyrazolidinone chemistry, the compound is part of the development of polysubstituted 3-pyrazolidinones. These are considered in the synthesis of 'aza-deoxa' analogues of cycloserine and peptide mimetics, showcasing its potential in creating novel compounds with potential therapeutic applications (Grošelj & Svete, 2015).

Photophysical Properties

Symmetrically substituted diketopyrrolopyrrole derivatives, which include compounds similar to 5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, exhibit noteworthy photophysical properties. These properties are relevant in the synthesis of organic optoelectronic materials, indicating the compound’s potential in electronic and photonic applications (Zhang et al., 2014).

Cytotoxic Activity in Novel Compounds

A range of derivatives based on chromeno[3,4-c]pyrrole-3,4-dione, a related compound, has been synthesized and evaluated for cytotoxic activity. This highlights the compound's potential as a precursor in developing new therapeutic agents with cytotoxic properties (Azab et al., 2017).

Catalytic Applications

The synthesis of pyrrolidinones, closely related to the compound, has been achieved through cobalt carbonyl catalyzed carbonylation of azetidines. This showcases the potential of the compound in catalytic processes, particularly in organic synthesis (Roberto & Alper, 1989).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(azetidine-3-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c14-8-6-3-13(4-7(6)9(15)12-8)10(16)5-1-11-2-5/h5-7,11H,1-4H2,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZVJYBORZIDBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)N2CC3C(C2)C(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1478964.png)

![2-(methylamino)-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1478965.png)

![2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one](/img/structure/B1478968.png)

![5-alanylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478971.png)

![5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478972.png)

![5-(3-aminopropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478975.png)

![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478979.png)

![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478981.png)

![(6-(Piperidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478982.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-amine](/img/structure/B1478983.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butanoic acid](/img/structure/B1478984.png)